molecular formula C5H8N2O3S B124725 tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide CAS No. 150018-65-8

tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide

Cat. No. B124725
M. Wt: 176.2 g/mol
InChI Key: AMZLQADVZUGEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide, also known as TDZD-8, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. TDZD-8 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in disease development. Specifically, tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme involved in the development of Alzheimer's disease and cancer. tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation.

Biochemical And Physiological Effects

Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in disease development, as well as to have anti-inflammatory, anti-cancer, and neuroprotective properties. tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has also been shown to have antioxidant properties, which may contribute to its therapeutic potential.

Advantages And Limitations For Lab Experiments

Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has several advantages for use in laboratory experiments. This compound is relatively small and easy to synthesize, making it a cost-effective option for researchers. Additionally, tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been extensively studied and has a well-established mechanism of action, making it a reliable tool for investigating disease pathways. However, there are also limitations to the use of tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide in laboratory experiments. This compound has limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings. Additionally, tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has not been extensively studied in vivo, meaning that its effects in living organisms are not well understood.

Future Directions

There are several future directions for research on tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide. One potential avenue of research is to investigate the potential of this compound as a therapeutic agent for the treatment of Alzheimer's disease. tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been shown to inhibit the activity of GSK-3, an enzyme involved in the development of Alzheimer's disease, and may therefore have potential as a disease-modifying therapy. Additionally, tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been shown to have anti-cancer properties, and further research in this area may lead to the development of new cancer treatments. Finally, investigations into the potential of tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide as a neuroprotective agent may lead to the development of therapies for a range of neurological disorders.

Synthesis Methods

Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method typically involves the use of organic solvents and requires specialized equipment and expertise. While the synthesis of tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide can be challenging, it is a crucial step in the development of this compound for scientific research.

Scientific Research Applications

Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been studied extensively for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has also been shown to inhibit the activity of certain enzymes involved in the development of various diseases. As a result, this compound has been identified as a potential drug candidate for the treatment of a range of diseases, including cancer, Alzheimer's disease, and diabetes.

properties

CAS RN

150018-65-8

Product Name

tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide

Molecular Formula

C5H8N2O3S

Molecular Weight

176.2 g/mol

IUPAC Name

1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one

InChI

InChI=1S/C5H8N2O3S/c8-5-4-2-1-3-7(4)11(9,10)6-5/h4H,1-3H2,(H,6,8)

InChI Key

AMZLQADVZUGEDR-UHFFFAOYSA-N

SMILES

C1CC2C(=O)NS(=O)(=O)N2C1

Canonical SMILES

C1CC2C(=O)NS(=O)(=O)N2C1

synonyms

Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide (9CI)

Origin of Product

United States

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